5,7,3',4',5'-Pentahydroxyflavanone

Descripción

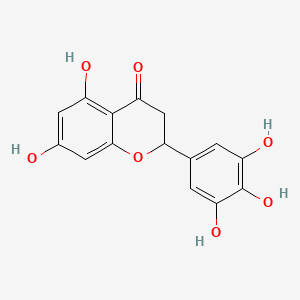

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-4,12,16-17,19-21H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQXPEWRYWRRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 5,7,3 ,4 ,5 Pentahydroxyflavanone

Shikimate Pathway and Phenylpropanoid Pathway as Precursors

The journey to synthesizing 5,7,3',4',5'-pentahydroxyflavanone begins with two fundamental metabolic pathways common to higher plants: the shikimate pathway and the phenylpropanoid pathway. researchgate.netnih.gov The shikimate pathway is responsible for producing aromatic amino acids, including L-phenylalanine, from the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.nettaylorfrancis.com

L-phenylalanine then serves as the entry point into the general phenylpropanoid pathway. taylorfrancis.commdpi.com Here, the enzyme phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form cinnamate (B1238496). wikipedia.org This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumarate, which is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA. nih.gov This activated molecule, along with malonyl-CoA derived from acetyl-CoA via acetyl-CoA carboxylase (ACCase), are the direct precursors for the flavonoid skeleton. nih.govnih.gov

Chalcone (B49325) Synthase and Chalcone Isomerase in Flavanone (B1672756) Core Synthesis

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone Synthase (CHS) . nih.govwikipedia.org CHS is a type III polyketide synthase that performs a series of condensation reactions. wikipedia.org It catalyzes the addition of three molecules of malonyl-CoA to one molecule of p-coumaroyl-CoA to create an open-chain intermediate, naringenin (B18129) chalcone (2',4',4,6'-tetrahydroxychalcone). nih.govnih.gov This reaction represents a critical branch point, diverting metabolic flow from the general phenylpropanoid pathway specifically toward flavonoid production. nih.gov

The newly formed naringenin chalcone is then acted upon by Chalcone Isomerase (CHI) . researchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone to form the three-ringed flavanone structure. nih.gov Specifically, it converts naringenin chalcone into (2S)-naringenin (5,7,4'-trihydroxyflavanone). nih.govresearchgate.net This step is crucial as it establishes the core flavanone skeleton which will be further modified to produce a vast array of flavonoids, including this compound. researchgate.netresearchgate.net The action of CHI significantly increases the rate of this cyclization, which can otherwise occur spontaneously but much less efficiently. nih.gov

Hydroxylation Enzymes and Their Specificity in Pentahydroxyflavanone Formation

To achieve the specific 5,7,3',4',5'-pentahydroxy structure from the naringenin core, a series of hydroxylation reactions must occur on the B-ring. These reactions are catalyzed by specific cytochrome P450-dependent monooxygenases. mdpi.comnih.gov

The key enzyme responsible for creating the 3',4',5'-trihydroxylated B-ring pattern is Flavonoid 3',5'-hydroxylase (F3'5'H) . mdpi.comnih.gov This enzyme exhibits specificity for hydroxylating flavonoid precursors at both the 3' and 5' positions of the B-ring. nih.gov F3'5'H can act on the flavanone naringenin, converting it first to eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone) and then to this compound. nih.govfrontiersin.orgnih.gov Alternatively, an enzyme known as Flavonoid 3'-hydroxylase (F3'H) can first hydroxylate naringenin to produce eriodictyol, which is then subsequently hydroxylated at the 5' position by F3'5'H to yield the final pentahydroxyflavanone. nih.govwikipedia.org The relative activities and substrate specificities of F3'H and F3'5'H are critical determinants of the final flavonoid profile within a plant tissue. nih.gov

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamate |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamate to p-coumarate |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumarate to p-coumaroyl-CoA |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to naringenin (flavanone core) |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring at the 3' position (naringenin to eriodictyol) |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates the B-ring at the 3' and 5' positions (naringenin to pentahydroxyflavanone) |

Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of the structural genes encoding enzymes like CHS, CHI, F3'H, and F3'5'H is controlled by complexes of transcription factors. mdpi.com The most well-characterized of these is the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.com

These regulatory proteins bind to specific promoter elements of the flavonoid biosynthesis genes, thereby activating or repressing their transcription in a coordinated manner. This allows the plant to control the production of specific flavonoids, such as this compound, in response to developmental cues and environmental signals. nih.gov Furthermore, protein-protein interactions between the enzymes themselves have been suggested. CHS, for instance, has been shown to interact with CHI and other downstream enzymes, potentially forming a metabolic channel or "metabolon" that facilitates the efficient transfer of intermediates through the pathway. wikipedia.org

Genetic and Environmental Factors Influencing Biosynthetic Flux

The production and accumulation of this compound are influenced by both the genetic makeup of the plant and various environmental stimuli. frontiersin.orgnih.gov

Genetic Factors: The specific isoforms of biosynthetic genes (e.g., F3'5'H) present in a plant's genome are a primary determinant of its ability to produce 3',4',5'-hydroxylated flavonoids. nih.gov Mutations or variations in the coding or regulatory regions of these genes can lead to significant differences in flavonoid profiles between species or even cultivars. nih.gov

Environmental Factors: Abiotic stresses are known to significantly impact the flavonoid biosynthetic pathway. taylorfrancis.comfrontiersin.org Factors such as high light intensity (including UV radiation), drought, temperature fluctuations, and nutrient availability can induce the expression of key biosynthetic genes like CHS and F3'5'H. frontiersin.orgnih.gov This upregulation is a defense mechanism, as flavonoids can act as sunscreens, antioxidants, and signaling molecules to help the plant cope with stress. mdpi.comwikipedia.org For example, exposure to strong light can increase the accumulation of flavonoids to protect the photosynthetic apparatus from photo-oxidative damage. nih.gov

Biotransformation and Metabolic Fate of this compound in Biological Systems

Once synthesized, this compound does not necessarily remain in its free aglycone form. In biological systems, it can undergo various biotransformation reactions, which alter its solubility, stability, and biological activity.

In plants, a common modification is glycosylation, where a sugar moiety is attached to one of the hydroxyl groups. This reaction is catalyzed by glycosyltransferases. Another potential modification is methylation, catalyzed by O-methyltransferases (OMTs), which would convert one or more hydroxyl groups to methoxy (B1213986) groups, as seen in the transformation of 5,7,3',4',5'-pentahydroxyflavone to its methoxy derivatives. nih.govkoreascience.kr

When consumed by other organisms, flavonoids like this compound undergo extensive phase II metabolism. researchgate.net Based on the metabolism of structurally similar flavonoids like quercetin (B1663063) and fisetin, it is likely that the primary metabolic fate involves conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation). wikipedia.orgresearchgate.net These reactions, occurring primarily in the intestines and liver, increase the water solubility of the compound, facilitating its excretion from the body. researchgate.net Microbial transformation in the gut can also play a role, potentially breaking down the flavanone structure. Studies on related methoxyflavones using fungal cultures have shown that demethylation and hydroxylation can occur, indicating that microorganisms possess the enzymatic machinery to modify the core flavonoid structure. nih.gov

Engineered Biosynthesis Approaches for this compound Production

The potential applications of specific flavonoids have driven interest in producing them on a larger scale using metabolic engineering and synthetic biology. nih.gov The production of this compound could be achieved by introducing the necessary biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

This engineered approach would involve several key steps:

Pathway Reconstruction: Introducing the genes encoding the key enzymes from the plant biosynthetic pathway into the microbial host. This would include genes for PAL, C4H, 4CL, CHS, CHI, and, crucially, F3'5'H. koreascience.kr

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of the necessary precursors, L-phenylalanine and malonyl-CoA.

Optimization of Enzyme Expression: Balancing the expression levels of the heterologous enzymes to maximize flux through the pathway and prevent the accumulation of potentially toxic intermediates.

Process Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize the yield of the target compound. nih.gov

Such strategies have been successfully used for other flavonoids and offer a promising, sustainable alternative to chemical synthesis or extraction from low-yielding plant sources. koreascience.krnih.gov

Structural Activity Relationships Sar and Analogues of 5,7,3 ,4 ,5 Pentahydroxyflavanone

Impact of Hydroxyl Group Position and Number on Biological Activities

The position and number of hydroxyl (-OH) groups on the flavanone (B1672756) scaffold are paramount in defining the biological activities of 5,7,3',4',5'-pentahydroxyflavanone. An increased number of hydroxyl groups generally enhances water solubility and is often associated with stronger bioactivity, such as increased inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov

For instance, the antioxidant capacity of flavonoids often increases with the number of hydroxyl groups on the B-ring. nih.gov Studies comparing flavonols with varying B-ring hydroxylation patterns, such as kaempferol (B1673270) (4'-OH), quercetin (B1663063) (3',4'-OH), and myricetin (B1677590) (3',4',5'-OH), have demonstrated that myricetin is the most potent hydroxyl radical scavenger. nih.gov This suggests that the 3',4',5'-trihydroxy substitution pattern in the B-ring of this compound is a key contributor to its antioxidant potential. Similarly, for flavanones, eriodictyol (B191197) (3',4'-OH) exhibits significantly higher antioxidant capacity than naringenin (B18129) (4'-OH) and pinocembrin (B1678385) (no hydroxyl on B-ring). nih.gov

The presence of a hydroxyl group at the 5-position of the A-ring is also considered important for certain activities, such as activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the 5,7-dihydroxylation pattern on the A-ring is crucial for some antibacterial activities. nih.gov While free hydroxyl groups are generally more reactive and essential for many antioxidant activities, their methylation or glycosylation can alter the solubility and bioavailability of the compound. mdpi.com

Role of the B-Ring Substitution Pattern in Mechanistic Interactions

The substitution pattern of the B-ring is a critical determinant of the mechanistic interactions of flavanones. The 3',4',5'-trihydroxy arrangement in this compound is particularly significant. The presence of vicinal hydroxyl groups, such as the 3',4'-dihydroxy (catechol) group, is frequently linked to strong antioxidant activity. mdpi.com This is because the catechol moiety can readily donate hydrogen atoms to scavenge free radicals, forming a stable ortho-quinone.

The number of hydroxyl groups on the B-ring directly correlates with antioxidant and other biological activities. For example, in flavones, the order of apoptosis-inducing potency and reactive oxygen species scavenging capacity is luteolin (B72000) (3',4'-OH) > apigenin (B1666066) (4'-OH) > chrysin (B1683763) (no hydroxyl on B-ring). nih.gov A similar trend is observed in anthocyanidins, where delphinidin (B77816) (3',4',5'-OH) shows greater antioxidant activity and ability to inhibit cancer cell viability compared to cyanidin (B77932) (3',4'-OH) and pelargonidin (B1210327) (4'-OH). nih.gov This strongly suggests that the 3',4',5'-trihydroxy pattern in the B-ring of this compound is a key structural feature for its potent biological effects.

Furthermore, the B-ring hydroxylation pattern can influence interactions with biological targets. For instance, the 3',4'-dihydroxyl group is particularly important for the peroxyl radical absorbing activity of flavonoids. acs.org The oxidation of the phenolic B-ring can lead to the formation of quinones, which are highly reactive and can interact with nucleophilic amino acid residues in proteins. researchgate.net

Structure-Function Analysis of the C-Ring and Oxygenation Patterns

The structure of the C-ring, including its level of oxidation and substitution, distinguishes different classes of flavonoids and influences their biological activity. nih.gov In flavanones like this compound, the C-ring is saturated between C2 and C3, which differentiates them from flavones that possess a C2-C3 double bond. nih.gov This lack of conjugation between the A and B rings in flavanones is reflected in their UV spectral characteristics. nih.gov

Theoretical studies have shown that the C-ring of flavonoids exhibits reduced aromaticity. acs.org The conformation of the C-ring and the interactions between its substituents can also play a role. For instance, hydrogen bond interactions involving hydroxyl groups on the C-ring can stabilize the molecule's conformation. acs.org

Synthesis and Mechanistic Evaluation of Glycosylated Derivatives

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids that significantly alters their properties. The synthesis of glycosylated derivatives of this compound can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves protecting the hydroxyl groups, followed by glycosylation and deprotection steps. frontiersin.org The choice of glycosylation strategy—whether to glycosylate the initial building blocks, an intermediate, or the final flavonoid aglycone—depends on the specific reaction conditions and desired regioselectivity. frontiersin.org

Glycosylation generally increases the water solubility of flavonoids but can decrease their antioxidant capacity compared to the corresponding aglycones. nih.gov However, the presence of a glucose moiety can sometimes enhance bioavailability. nih.gov The position and number of sugar moieties are crucial in determining the biological activity of flavonoid glycosides. nih.gov For example, studies on novel 6-methylflavanone (B1209071) O-methylglucosides have shown that the position of the O-methylglucose group on the flavonoid core influences their interaction with biological membranes and proteins like transferrin. mdpi.com It was noted that the hydroxyl groups on the B-ring may be critical for the interaction of these glycosides with transferrin. mdpi.com

Investigation of Methylated and Acetylated Analogues: Altered Biological Profiles

Methylation and acetylation of the hydroxyl groups of this compound can lead to analogues with significantly altered biological profiles.

Methylation: O-methylation generally decreases the radical scavenging capacity of flavonoids. nih.gov However, it can also lead to more specific and selective biological activities. For instance, certain polymethoxyflavones have shown strong and selective inhibitory activities against the β-secretase enzyme (BACE1), a key target in Alzheimer's disease. nih.gov A study on 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF) identified its potential as an anticancer agent in colorectal cancer, with the 3'-position being a suitable point for modification without losing biological activity. kent.ac.uk The synthesis of methylated derivatives of flavonoids like dihydroquercetin has been achieved using reagents such as diazomethane, leading to a variety of methylated products. nih.gov

Acetylation: Acetylation is another modification that can alter the biological activity of flavonoids. It is often used as a protective group strategy in synthesis. nih.gov The process of acetylation and subsequent deacetylation can be used to selectively modify certain hydroxyl groups. nih.gov Post-translational modifications like acetylation can also fine-tune the function of protein complexes involved in histone methylation, a key process in gene regulation. nih.gov While direct studies on the biological impact of acetylating this compound are limited, research on other flavonoids suggests that this modification would likely alter its solubility, membrane permeability, and interactions with biological targets.

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the SAR of this compound and for designing new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. It can help to elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. For example, docking studies of flavone (B191248) derivatives with influenza H1N1 virus neuraminidase have suggested that 5-OH and 7-OH groups may be essential for inhibitory activity. nih.gov Similar studies could be applied to this compound to understand its interactions with various enzymes and receptors.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR studies on flavone derivatives as neuraminidase inhibitors have highlighted the importance of substituents at specific positions, such as 6-OH, 3'-OH, and 4'-OH, for activity. nih.gov By applying QSAR to a series of analogues of this compound, it would be possible to develop predictive models to guide the design of more potent compounds.

Design and Synthesis of Novel this compound Analogues for Enhanced Mechanistic Potency

The insights gained from SAR studies provide a rational basis for the design and synthesis of novel analogues of this compound with enhanced mechanistic potency. The ability to manipulate flavonoid activity through structural variation is a key driver for this research. nih.gov

The synthesis of novel flavanone derivatives often starts from readily available precursors like 2-hydroxyacetophenone (B1195853) and substituted benzaldehydes. researchgate.net For example, a series of 5,7-dihydroxyflavanone (B1678386) derivatives were synthesized, and it was found that halogenated derivatives exhibited significant antimicrobial activity. nih.govresearchgate.net This suggests that introducing halogen atoms to the structure of this compound could be a promising strategy for developing new antimicrobial agents.

Analytical and Methodological Approaches in 5,7,3 ,4 ,5 Pentahydroxyflavanone Research

Advanced Chromatographic Techniques for Research Sample Analysis

Chromatography is the cornerstone for separating 5,7,3',4',5'-Pentahydroxyflavanone from complex mixtures, enabling its accurate analysis. The choice of technique is dictated by the specific research question, whether it is determining purity, quantifying concentration, or profiling related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the routine analysis of this compound. nih.gov Due to its simplicity, sensitivity, and reliability, HPLC is frequently employed for both the qualitative identification and quantitative determination of this flavonoid. nih.gov The most common configuration involves a reversed-phase C18 column coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector. nih.govoup.comnih.gov The maximum UV absorption for this compound is typically observed around 290-292 nm, which is the wavelength commonly used for its detection and quantification. oup.comnih.govnih.gov

HPLC methods are validated for parameters such as linearity, precision, accuracy, and recovery to ensure the data is reliable for quality control of raw materials, such as the leaves of Ampelopsis grossedentata, and for pharmacokinetic studies in biological matrices like rat plasma. oup.comnih.gov For instance, a validated HPLC-DAD method successfully quantified the compound in rat plasma with a limit of quantification (LOQ) of 0.247 µg/mL and a mean recovery of 92.0%. nih.gov Purity assessment is another critical application of HPLC. High-purity (e.g., >99%) reference standards can be isolated and their purity confirmed by HPLC analysis before being used for further research. nih.gov The purity of an extracted sample is often calculated based on the peak area relative to a standard curve. nih.gov

Table 1: Examples of HPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Application/Finding | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Dikma C18 (250 × 4.6 mm, 5 µm) | Gradient of acetonitrile (B52724) and 0.1% phosphoric acid | 292 nm | Simultaneous determination in Ampelopsis sinica; LOQ of 2.93 µg/mL. | oup.com |

| HPLC-DAD | Reversed-phase C18 | Gradient of acetonitrile and 0.04% phosphoric acid | 290 nm | Pharmacokinetic study in rat plasma; LOQ of 0.247 µg/mL. | nih.govresearchgate.net |

| HPLC | SHISEIDO C18 MG | Methanol and 0.1% phosphoric acid (35:65, v/v) | 290 nm | Purity analysis of compound extracted via a chelating method, achieving 94.3% purity. | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. nih.gov These characteristics make UHPLC particularly valuable for complex analyses, such as metabolite profiling in biological samples where numerous structurally similar compounds may be present. nih.govnih.gov

In research on this compound, UHPLC is often coupled with mass spectrometry (UHPLC-MS) to leverage both the high-resolution separation of the chromatography and the sensitive, specific detection of the mass spectrometer. nih.govnih.gov This combination is powerful for simultaneously quantifying the parent compound and identifying its various metabolites in plasma, urine, and feces. nih.govacs.org For example, a UHPLC-Q-Exactive Orbitrap MS method was developed to rapidly profile and identify 49 different metabolites of this compound in rats following oral administration. nih.gov The enhanced separation capability of UHPLC ensures that even closely eluting isomers can be resolved before entering the mass spectrometer, which is critical for accurate identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is a non-volatile compound and thus not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is indispensable for characterizing the chemical environment in which the flavonoid is found. Plant sources rich in this compound, such as vine tea (Ampelopsis grossedentata), contain a complex mixture of volatile organic compounds that contribute to their aroma and flavor profile. nih.govnih.gov

GC-MS, often combined with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME), is the method of choice for identifying these volatile metabolites. nih.govvt.edu Research has used GC-MS to analyze the volatile components of vine tea, identifying numerous compounds including aldehydes, ketones, alcohols, and terpenes. nih.govnih.govifoodmm.cnresearchgate.net For example, an exploratory study identified 21 potential volatile flavor components in vine tea infusions, including hexanal, β-ionone, and nonanal. nih.govnih.gov Understanding this volatile profile is crucial as it can influence the sensory characteristics and consumer acceptability of products derived from these plants. nih.gov

Mass Spectrometry (MS) Applications in Mechanistic Studies

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. In the study of this compound, MS is critical for confirming its identity and for mechanistic studies of its biotransformation.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Metabolite Profiling

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile molecules like flavonoids. nih.gov It is the most common ionization source used in liquid chromatography-mass spectrometry (LC-MS) studies of this compound. nih.gov ESI allows the compound and its metabolites to be ionized directly from the liquid phase into the gas phase with minimal fragmentation, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govnih.gov ESI-MS is extensively used for metabolite profiling, where researchers identify the products of biotransformation in biological systems. Studies have successfully used HPLC-ESI-MS and UPLC-ESI-MS to identify numerous metabolites in rat urine, feces, plasma, and brain tissue, providing a comprehensive picture of the compound's metabolic fate. nih.govnih.govmdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, but it is more commonly applied to large molecules like proteins. nih.govyoutube.com In MALDI, the analyte is co-crystallized with a matrix material that absorbs energy from a pulsed laser, leading to the desorption and ionization of the analyte with minimal fragmentation. youtube.com While less common for small molecules like flavonoids, MALDI-MS imaging (MALDI-MSI) offers the unique ability to map the spatial distribution of metabolites directly within tissue sections. frontiersin.org This can provide valuable insights into where a compound and its metabolites are localized, linking chemical information to histology. Although specific applications of MALDI for this compound are not widely reported, the technique's capacity for in-situ metabolite profiling presents a potential future avenue for mechanistic studies. frontiersin.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential technique for the definitive structural confirmation of this compound and the elucidation of its metabolic pathways. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is a structural fingerprint of the molecule.

Table 2: Key Metabolic Transformations of this compound Identified by MS/MS

| Metabolite Type | Biotransformation Reaction | Biological Matrix | Reference |

|---|---|---|---|

| Methylated DHM | Methylation | Urine, Serum | nih.govnih.gov |

| DHM-O-glucuronide | Glucuronidation | Urine, Serum | nih.govnih.gov |

| Dehydroxylated DHM | Dehydroxylation | Serum | nih.govmdpi.com |

| DHM Sulfate (B86663) | Sulfation | Plasma, Urine, Feces | nih.gov |

| Reduced DHM | Reduction | Plasma, Urine, Feces | nih.gov |

| Hydroxylated DHM | Hydroxylation | Plasma, Urine, Feces | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in the structural and interaction analysis of this compound. It provides detailed information at the atomic level.

1D and 2D NMR Techniques for Structural Elucidation (beyond basic identification)

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the detailed structural elucidation of flavonoids like this compound. analis.com.mynih.gov While basic 1D NMR (¹H and ¹³C) can help identify the general flavanone (B1672756) skeleton, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the precise connectivity and stereochemistry of the molecule. analis.com.myscispace.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. analis.com.myyoutube.com This is crucial for mapping out the spin systems within the A, B, and C rings of the flavanone structure.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. analis.com.myscispace.com This allows for the direct assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). analis.com.myyoutube.com It is invaluable for connecting the different structural fragments of the molecule, such as linking the B-ring to the C-ring at the C2 position, and for determining the placement of hydroxyl groups and other substituents on the aromatic rings. analis.com.my

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. usda.gov For flavanones, NOESY can help determine the relative stereochemistry of the substituents on the C-ring and the preferred orientation of the B-ring relative to the rest of the molecule. usda.gov

Table 1: Key 2D NMR Techniques for this compound Structural Analysis

| NMR Experiment | Type of Information Provided | Application in Flavanone Research |

| COSY | ¹H-¹H correlations through bonds | Identifies adjacent protons within each ring system. |

| HSQC/HMQC | One-bond ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects different structural fragments and confirms substituent positions. |

| NOESY | ¹H-¹H correlations through space | Determines spatial proximity of protons, revealing stereochemistry and conformation. |

Ligand-Observed NMR for Target Binding Characterization

Ligand-observed NMR methods are particularly useful for studying the interaction of this compound with its biological targets, such as proteins. nih.govnih.gov These techniques focus on the NMR signals of the ligand (the flavanone) rather than the much larger protein, offering several advantages, including the ability to study weak interactions and the lack of a need for isotopic labeling of the target. nih.gov

Saturation Transfer Difference (STD) NMR: This is a powerful method for identifying which parts of the this compound molecule are in close contact with the target protein. By selectively saturating the protein's proton signals, this saturation is transferred to the protons of the bound ligand. The difference between this saturated spectrum and a normal spectrum reveals the binding epitope of the flavanone.

Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique can also be used to detect binding by observing the transfer of magnetization from bulk water to the ligand when it is bound to a protein.

Inter-Ligand STD NMR: This is a more advanced technique used to probe the relative orientation of two different ligands binding to adjacent sites on a protein. mdpi.com This could be applied to study how this compound interacts with other molecules in a multi-ligand binding scenario. mdpi.com

Spectrophotometric and Spectrofluorometric Assays for Biochemical Investigations

Spectrophotometric and spectrofluorometric assays are widely used to investigate the biochemical properties of this compound, particularly its interactions with other molecules and its effects on enzymatic reactions.

Spectrophotometry: These assays measure the absorption of light by a sample. They can be used to determine the concentration of this compound in solution or to monitor biochemical reactions that involve a change in absorbance. For example, its antioxidant capacity can be assessed by its ability to reduce colored radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Spectrofluorometry: This technique measures the fluorescence of a sample. It is often more sensitive than spectrophotometry. nih.gov A notable application is in studying the interaction of flavonoids with metal ions. For instance, a spectrofluorometric method has been developed for the determination of aluminum using 2',3,4',5,7-pentahydroxyflavone (morin), a structurally related flavonoid, where the formation of a highly fluorescent complex is measured. nih.govresearchgate.net Similar principles could be applied to study the metal-chelating properties of this compound.

Cell-Based Reporter Assays for Signaling Pathway Activation

Cell-based reporter assays are essential tools for understanding how this compound affects intracellular signaling pathways. nih.govyoutube.comscientist.combpsbioscience.com These assays utilize genetically engineered cells that express a reporter gene (such as luciferase or green fluorescent protein) under the control of a specific transcriptional response element. scientist.comnih.gov

The activation or inhibition of a signaling pathway by the flavanone leads to a change in the expression of the reporter gene, which can be easily quantified by measuring light output (for luciferase) or fluorescence. nih.govnih.gov For example, to investigate if this compound modulates the NF-κB signaling pathway, a cell line containing an NF-κB response element linked to a luciferase reporter gene would be used. nih.govscientist.com An increase or decrease in luciferase activity after treatment with the compound would indicate its effect on the pathway. scientist.com

Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. youtube.combiocompare.comabcam.com It is widely used to study the effects of compounds like this compound on fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). bio-rad-antibodies.comnih.govnih.gov

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with the flavanone, fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). biocompare.comabcam.com The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest at a particular phase. youtube.comabcam.com

Apoptosis Assessment: Flow cytometry can detect various hallmarks of apoptosis. bio-rad-antibodies.comnih.gov A common method involves the dual staining of cells with Annexin V and a viability dye like PI. nih.govkumc.edu Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. nih.gov This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Table 2: Flow Cytometry Applications in this compound Research

| Application | Principle | Common Dyes/Reagents | Information Obtained |

| Cell Cycle Analysis | Measures DNA content of individual cells. | Propidium Iodide (PI), DAPI | Percentage of cells in G0/G1, S, and G2/M phases. |

| Apoptosis Assessment | Detects changes in the cell membrane associated with apoptosis. | Annexin V, Propidium Iodide (PI) | Differentiation of viable, early apoptotic, and late apoptotic/necrotic cells. |

Western Blotting and Immunoprecipitation for Protein Expression and Interaction Studies

Western blotting and immunoprecipitation are key immunological techniques used to study proteins and their interactions, providing insights into the molecular mechanisms of this compound's action.

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue extracts. nih.govnih.gov After treating cells with this compound, total protein is extracted, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to a protein of interest. nih.gov This can reveal, for example, if the flavanone upregulates or downregulates the expression of key proteins involved in apoptosis (e.g., Bcl-2, caspases) or cell cycle regulation (e.g., cyclins).

Immunoprecipitation (IP): IP is used to isolate a specific protein from a complex mixture, along with any proteins that are bound to it. This is a powerful tool for studying protein-protein interactions. To investigate if this compound affects the interaction between two proteins, an antibody against one of the proteins is used to "pull down" the protein complex from cell lysates. The pulled-down proteins are then analyzed by Western blotting to see if the other protein is present. This can reveal whether the flavanone enhances or disrupts specific protein-protein interactions within a signaling pathway.

Transcriptomic and Proteomic Approaches to Elucidate Molecular Responses

The intricate molecular mechanisms underlying the diverse biological activities of this compound, also known as dihydromyricetin (B1665482) (DHM), have been increasingly elucidated through the application of high-throughput transcriptomic and proteomic technologies. These powerful approaches allow for a global analysis of gene and protein expression changes in response to DHM treatment, providing a comprehensive view of the cellular pathways and networks it modulates.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in identifying genes that are differentially expressed upon DHM exposure. For instance, in a study investigating the therapeutic effect of DHM on type 2 diabetes mellitus (T2DM), liver transcriptomics of db/db mice treated with DHM revealed significant alterations in genes associated with anti-inflammatory, antioxidant, and fatty acid metabolism pathways. nih.gov Key signaling pathways identified as being disturbed by DHM included the PI3K-Akt, MAPK, and TNF signaling pathways. nih.govnih.gov Specifically, DHM was found to upregulate the expression of the AKT protein and downregulate the MEK protein in the liver of these mice. nih.govnih.gov

In the context of plant biology, integrated transcriptomic and targeted metabolomic analyses of Nekemias grossedentata, a plant rich in DHM, identified core genes influencing its synthesis. mdpi.com The expression of NgF3'5'H3 was found to be significantly and positively correlated with DHM content. mdpi.com Further investigation using comparative transcriptome analysis identified ten candidate enzyme genes and five transcription factor genes associated with DHM and dihydroquercetin biosynthesis, with a key structural enzyme being F3'5'H, which directly catalyzes the conversion of dihydroquercetin to DHM. nih.gov

Proteomics, which focuses on the large-scale study of proteins, complements transcriptomics by providing insights into the functional end-products of gene expression. In a study on growing-finishing pigs, tandem mass tag (TMT)-based quantitative proteomics was used to explore how DHM supplementation improves pork quality. rsc.org This analysis identified 22 differentially expressed proteins, with the down-regulation of heat shock protein-β1 (HSPB1) and up-regulation of Troponin C-slow (TNNC1) being linked to improved tenderness and meat color. rsc.org

Furthermore, proteomic approaches have been employed to understand the molecular mechanisms of DHM in other contexts. For example, in a study on alcohol-associated liver disease, DHM administration was shown to enhance lipophagy activity, indicated by the increased interaction and colocalization of p62/SQSTM-1, LC3B, and PLIN-1 proteins. frontiersin.org This suggests a role for DHM in promoting the clearance of lipid droplets. frontiersin.org Another study investigating the effect of DHM on cerebral ischemia-reperfusion injury showed that DHM treatment significantly increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic proteins cleaved caspase-3 and Bax. researchgate.net

The integration of transcriptomic and proteomic data provides a more holistic understanding of the molecular responses to DHM. For example, a study on patulin-induced cell toxicity, while not directly on DHM, showcases the power of this combined approach. It identified differentially expressed genes and proteins related to apoptosis, oxidative phosphorylation, and the cell cycle, with the activation of caspase 3 being a crucial finding. nih.gov Similarly, network pharmacology combined with transcriptomics has been used to predict and verify the targets of DHM. In the context of T2DM, key target genes such as VEGFA, SRC, HIF1A, and MAPK14 were identified. nih.govmdpi.com In liver cirrhosis models, DHM was found to inhibit the expression of MMP2, PDGFRB, PARP1, CYP2E1, SQSTM1, and IL6, while enhancing ABCB1 expression. nih.gov

These multi-omics approaches have been pivotal in building a comprehensive picture of how this compound exerts its effects at the molecular level, revealing a complex interplay of signaling pathways and cellular processes.

Modulated Genes and Proteins by this compound

Table 1: Genes Modulated by this compound

| Gene | Organism/Cell Line | Condition | Regulation | Research Focus | Citation |

| AKT | db/db mice (liver) | Type 2 Diabetes | Upregulated | Therapeutic effect on T2DM | nih.govnih.gov |

| MEK | db/db mice (liver) | Type 2 Diabetes | Downregulated | Therapeutic effect on T2DM | nih.govnih.gov |

| NgF3'5'H3 | Nekemias grossedentata | DHM Synthesis | Positively Correlated | Biosynthesis of DHM | mdpi.com |

| VEGFA | db/db mice | Type 2 Diabetes | Target Gene | Therapeutic effect on T2DM | nih.govmdpi.com |

| SRC | db/db mice | Type 2 Diabetes | Target Gene | Therapeutic effect on T2DM | nih.gov |

| HIF1A | db/db mice | Type 2 Diabetes | Target Gene | Therapeutic effect on T2DM | nih.govmdpi.com |

| MAPK14 | db/db mice | Type 2 Diabetes | Target Gene | Therapeutic effect on T2DM | nih.govmdpi.com |

| MMP2 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| PDGFRB | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| PARP1 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| CYP2E1 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| SQSTM1 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| IL6 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Inhibited | Alleviation of liver cirrhosis | nih.gov |

| ABCB1 | Human hepatic stellate cells (LX-2) | Liver Cirrhosis | Enhanced | Alleviation of liver cirrhosis | nih.gov |

Table 2: Proteins Modulated by this compound

| Protein | Organism/Cell Line | Condition | Regulation | Research Focus | Citation |

| Heat shock protein-β1 (HSPB1) | Growing-finishing pigs | Meat Quality | Downregulated | Improvement of pork quality | rsc.org |

| Troponin C-slow (TNNC1) | Growing-finishing pigs | Meat Quality | Upregulated | Improvement of pork quality | rsc.org |

| p62/SQSTM-1 | Mice | Alcohol-associated liver disease | Increased interaction | Enhanced lipophagy | frontiersin.org |

| LC3B | Mice | Alcohol-associated liver disease | Increased interaction | Enhanced lipophagy | frontiersin.org |

| PLIN-1 | Mice | Alcohol-associated liver disease | Increased interaction | Enhanced lipophagy | frontiersin.org |

| Cleaved caspase-3 | Mice | Cerebral ischemia-reperfusion | Decreased | Neuroprotection | researchgate.net |

| Bax | Mice | Cerebral ischemia-reperfusion | Decreased | Neuroprotection | researchgate.net |

| Bcl-2 | Mice | Cerebral ischemia-reperfusion | Increased | Neuroprotection | researchgate.net |

Ecological and Plant Physiological Roles of 5,7,3 ,4 ,5 Pentahydroxyflavanone

Role in Plant Defense Mechanisms Against Pathogens and Pests

Flavonoids, including 5,7,3',4',5'-Pentahydroxyflavanone, are integral to a plant's defense arsenal (B13267) against a variety of pathogens and pests. These compounds can act as a chemical barrier, deterring herbivores and inhibiting the growth of pathogenic microorganisms. nih.gov

Research has demonstrated that certain flavonoids possess potent antimicrobial properties. indexcopernicus.com For instance, 3,3′,4′,5,7-pentahydroxyflavone (quercetin), a closely related flavonol, has shown significant antibacterial activity against various strains. biomedpharmajournal.orgresearchgate.net Studies on the leaves of Raphanus sativus (radish) and Anethum graveolens (dill) revealed that extracted 3,3′,4′,5,7-pentahydroxyflavone could inhibit bacterial motility and biofilm formation, crucial virulence factors for many pathogens. biomedpharmajournal.org Specifically, it was effective in restricting the twitching motility of pathogenic bacteria and showed substantial biofilm inhibition, particularly against S. aureus. biomedpharmajournal.org This suggests that this compound likely contributes to a plant's innate immunity by creating an antimicrobial environment on its surfaces.

Furthermore, flavonoids can act as feeding deterrents to insects. nih.gov Their presence can make plant tissues less palatable or even toxic to herbivores, thereby reducing the damage caused by insect pests. nih.gov For example, studies have linked the presence of quercetin (B1663063) glycosides in peanuts to increased mortality rates in the tobacco armyworm. nih.gov The accumulation of these defensive compounds can be either constitutive (always present) or induced in response to an attack, highlighting a dynamic defense strategy. nih.gov

| Pathogen/Pest | Plant Source of Flavonoid | Observed Effect |

| Escherichia coli | Raphanus sativus | Potent inhibitory zone of 27 mm |

| Staphylococcus aureus | Raphanus sativus | Inhibitory zone of 24 mm |

| Pseudomonas aeruginosa | Raphanus sativus | Inhibitory zone of 20 mm |

| Tobacco Armyworm (Spodoptera litura) | Peanuts | Increased mortality |

| Nilaparvata lugens (Brown planthopper) | Rice | Inhibition of digestion, deterrent |

This table summarizes the defensive roles of related flavonoids against various pathogens and pests, as detailed in scientific studies.

Contribution to Plant Pigmentation and Photoprotection from UV Radiation

Flavonoids are well-known for their role in plant pigmentation, contributing to the vibrant colors of flowers and fruits. nih.gov While anthocyanins are the primary pigments responsible for red, purple, and blue hues, other flavonoids like this compound, which are typically colorless or pale yellow, can influence the final color by acting as co-pigments.

A more critical function of flavonoids, particularly in the context of this compound, is their ability to protect plants from the damaging effects of ultraviolet (UV) radiation. nih.govresearchgate.net Plants, being sessile organisms, are constantly exposed to solar radiation, including harmful UV-B rays (280–315 nm). nih.gov Flavonoids accumulate in the epidermal layers of leaves and stems, where they act as a natural sunscreen, absorbing UV radiation before it can penetrate deeper into the plant tissues and damage sensitive cellular components like DNA and the photosynthetic machinery. nih.govresearchgate.netnih.gov

Allelochemical Properties and Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Flavonoids, including compounds structurally similar to this compound, have been identified as potent allelochemicals. researchgate.netmdpi.com

These compounds can be released from various plant parts, including leaves and roots, and can affect the growth of neighboring plants. mdpi.com For example, studies on the aromatic medicinal tree Aegle marmelos have identified several allelochemicals that significantly suppress the growth of other plant species. mdpi.com Similarly, research on Ziziphus spina-christi has highlighted the allelopathic potential of its leaf extracts, suggesting their use as natural herbicides. notulaebotanicae.ro The allelopathic activity often involves the inhibition of seed germination and the suppression of root and shoot elongation in competing plants. mdpi.comnotulaebotanicae.ro This chemical warfare allows the producing plant to gain a competitive advantage in accessing resources like water, nutrients, and light.

Influence on Pollinator Attraction and Symbiotic Relationships

While brightly colored anthocyanins are the primary visual cues for attracting pollinators, other flavonoids can play a more subtle yet significant role. nih.govnih.gov They can modify the color of flowers, creating nectar guides that are visible to insects in the UV spectrum, guiding them to the flower's reproductive parts.

Furthermore, flavonoids are crucial signaling molecules in the establishment of symbiotic relationships, particularly the interaction between legumes and nitrogen-fixing rhizobia bacteria. nih.gov These compounds are exuded from the plant roots into the soil, where they act as chemoattractants for the bacteria and induce the expression of nodulation genes. This intricate chemical dialogue is essential for the formation of root nodules, where the bacteria convert atmospheric nitrogen into a form that the plant can utilize, a process vital for plant growth in nitrogen-poor soils.

Environmental Stress Response Modulation in Plants

Plants are frequently subjected to a variety of environmental stresses, including drought, salinity, and extreme temperatures. nih.govnih.gov Flavonoids, such as this compound, play a crucial role in helping plants cope with these adverse conditions. nih.govnih.gov

One of the primary mechanisms by which flavonoids confer stress tolerance is through their antioxidant properties. nih.govresearchgate.net Environmental stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular structures. nih.gov Flavonoids can scavenge these harmful ROS, thereby mitigating oxidative stress and protecting the plant from cellular damage. nih.govfrontiersin.org

The accumulation of flavonoids is a common response to various abiotic stresses. nih.govresearchgate.net For instance, under drought conditions, increased flavonoid levels can help protect against excessive sunlight and reduce water loss. nih.gov In response to salt stress, flavonoids can contribute to reducing oxidative damage. frontiersin.org The ability to upregulate the biosynthesis of these protective compounds is a key component of a plant's strategy for survival in challenging environments. nih.gov

| Stress Factor | Plant Response | Role of Flavonoids |

| UV Radiation | Increased flavonoid biosynthesis | UV-screening, antioxidant |

| Drought | Accumulation of flavonoids | Protection from sunlight, reduced water loss |

| Salinity | Induction of flavonoid biosynthesis | Scavenging of free radicals, reduced oxidative stress |

| High Temperature | Enhanced flavonoid accumulation | Protection of pollen viability |

| Pathogen Attack | Production of phytoalexins | Antimicrobial activity, signaling |

This table illustrates the role of flavonoids in modulating plant responses to various environmental stresses.

Distribution and Accumulation Patterns in Various Plant Species

This compound and its derivatives are widely distributed throughout the plant kingdom, although their concentration can vary significantly between species and even within different tissues of the same plant. As a flavanone (B1672756), it is a precursor in the biosynthesis of other important flavonoids like flavonols and anthocyanins. nih.gov

This compound and its related structures are commonly found in fruits, vegetables, leaves, seeds, and flowers. wikipedia.org For example, the related flavonol quercetin is abundant in foods like capers, red onions, and kale. wikipedia.org Research has isolated 3,3′,4′,5,7-pentahydroxyflavone from the leaves of Raphanus sativus (radish) and Anethum graveolens (dill). biomedpharmajournal.orgresearchgate.net The accumulation of these compounds is often highest in the outer tissues of plants, such as the epidermis and trichomes, which is consistent with their role in protecting against external threats like UV radiation and pathogens. nih.govresearchgate.net The specific distribution and concentration of this compound in a particular plant species are influenced by genetic factors as well as environmental conditions. nih.gov

Future Research Directions and Translational Potential for 5,7,3 ,4 ,5 Pentahydroxyflavanone

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of 5,7,3',4',5'-Pentahydroxyflavanone can be achieved through the integration of multi-omics technologies. This approach allows for a systems-level view of the molecular changes induced by the compound. Genomics can identify gene expression signatures altered by the flavanone (B1672756), proteomics can reveal changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov

For instance, studies on other flavonoids have successfully used multi-omics to understand their biosynthesis and biological activities. nih.gov A similar strategy for this compound would involve treating relevant cell or animal models with the compound and subsequently analyzing the resulting changes across these different molecular layers. This integrated data can then be used to construct a comprehensive picture of the compound's mechanism of action, identifying key pathways and networks that are modulated.

Table 1: Application of Multi-Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Insights |

| Genomics | Analysis of gene expression changes (transcriptomics) following compound exposure. | Identification of target genes and regulatory pathways affected by this compound. |

| Proteomics | Study of protein expression levels and post-translational modifications. kent.ac.uk | Uncovering protein targets and signaling cascades directly or indirectly modulated by the compound. kent.ac.uk |

| Metabolomics | Profiling of endogenous metabolites to assess metabolic pathway alterations. | Understanding the impact of the flavanone on cellular metabolism and identifying metabolic biomarkers of its activity. |

Exploration of Novel Molecular Targets and Signaling Pathways

While flavonoids are known to interact with multiple signaling pathways, the specific molecular targets of this compound remain to be fully elucidated. nih.gov Future research should focus on identifying and validating these targets to understand its precise mechanism of action. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies can be employed to identify proteins that directly bind to the compound. kent.ac.uk

Once potential targets are identified, their role in mediating the effects of this compound can be validated through genetic and pharmacological approaches. This could involve gene silencing or overexpression studies to determine the necessity of a particular protein for the compound's activity. Furthermore, investigating the impact of the flavanone on key signaling pathways known to be involved in various physiological and pathological processes is crucial. Many flavonoids are known to target components of major signaling pathways, and identifying where this compound acts within these cascades will be a significant step forward. nih.gov

Development of Advanced In Vitro Organoid and 3D Culture Models for Mechanistic Research

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in vivo, which can limit the translational relevance of research findings. nih.govselectscience.net The use of advanced in vitro models, such as organoids and three-dimensional (3D) cell cultures, offers a more physiologically relevant context for studying the effects of this compound. nih.govfishersci.comthermofisher.com

Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of various organs. nih.govselectscience.net These models can be used to investigate the tissue-specific effects of this compound and to explore its mechanisms in a more complex biological system. news-medical.net For example, patient-derived organoids could be used to study the compound's effects in a personalized medicine context. selectscience.net The development and application of these advanced models will be instrumental in bridging the gap between preclinical research and potential applications. fishersci.comthermofisher.com

Application of Artificial Intelligence and Machine Learning in Predictive Pharmacology and SAR

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery and development to predict the pharmacological properties of compounds and to understand their structure-activity relationships (SAR). researchgate.net These computational approaches can be applied to this compound to predict its potential biological activities, identify new therapeutic applications, and guide the design of more potent and selective analogs.

By training AI/ML models on large datasets of chemical structures and their associated biological activities, it is possible to develop predictive models for various endpoints. For this compound, this could involve predicting its binding affinity for different protein targets or its effects on various cell-based assays. Furthermore, AI can be used to analyze complex SAR data to identify the key structural features of the flavanone that are responsible for its biological effects. researchgate.net This knowledge can then be used to design new derivatives with improved properties.

Research into Nano-Formulation Strategies for Enhanced Delivery and Mechanistic Efficacy

A significant challenge with many flavonoids, including potentially this compound, is their poor bioavailability, which can limit their in vivo efficacy. nih.govresearchgate.net Nano-formulation strategies offer a promising approach to overcome this limitation by improving the solubility, stability, and targeted delivery of the compound. nih.govnih.gov

Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to encapsulate this compound. nih.govresearchgate.net These nano-formulations can protect the compound from degradation, enhance its absorption, and facilitate its accumulation at specific sites in the body. nih.gov Research in this area should focus on developing and characterizing different nano-formulations of this compound and evaluating their impact on its mechanistic efficacy in relevant preclinical models. nih.gov

Comparative Mechanistic Studies with Other Flavonoid Compounds

To better understand the unique properties of this compound, it is important to conduct comparative mechanistic studies with other structurally related flavonoid compounds. mdpi.com Such studies can help to identify the specific structural features that contribute to its biological activity and to delineate its mechanism of action from that of other flavonoids. kettering.edu

By comparing the effects of this compound with other flavonoids that differ in their hydroxylation patterns or other structural elements, it is possible to establish clear structure-activity relationships. mdpi.com These studies can be conducted using a combination of in vitro and in silico approaches, including cell-based assays, enzyme inhibition assays, and molecular modeling. The insights gained from these comparative studies will be valuable for understanding the unique therapeutic potential of this compound.

Table 2: Structural Comparison of Selected Flavonoids

| Compound | Class | Key Structural Features |

| This compound | Flavanone | Hydroxyl groups at positions 5, 7, 3', 4', and 5'. |

| Quercetin (B1663063) | Flavonol | Hydroxyl groups at positions 3, 5, 7, 3', and 4'. biomedpharmajournal.org |

| Luteolin (B72000) | Flavone (B191248) | Hydroxyl groups at positions 5, 7, 3', and 4'. kettering.edu |

| Chrysin (B1683763) | Flavone | Hydroxyl groups at positions 5 and 7. nih.govhmdb.ca |

Ethical Considerations in Mechanistic Animal Research

Mechanistic animal research plays a crucial role in understanding the in vivo effects of compounds like this compound. However, such research must be conducted with the highest ethical standards to ensure the welfare of the animals involved. researchgate.netenago.comnih.gov The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to in all animal studies. enago.com

Replacement involves using non-animal methods whenever possible, such as in vitro assays or computer modeling. enago.com

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant results. enago.com

Refinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. enago.comnih.gov

All animal research protocols must be reviewed and approved by an institutional animal care and use committee. enago.com Researchers must ensure that animals are housed in appropriate facilities, receive proper care, and that all procedures are performed by trained personnel. enago.comnih.gov The scientific justification for using animals must be strong, with the potential benefits of the research outweighing the potential harm to the animals. nih.govosteology.org

Q & A

Basic: How is 5,7,3',4',5'-Pentahydroxyflavanone structurally identified and validated in experimental settings?

Methodological Answer:

Structural elucidation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR identify substituent positions and stereochemistry. For example, <sup>1</sup>H NMR distinguishes aromatic protons at 3',4',5'-positions (δ 6.8–7.2 ppm) and hydroxyl groups (δ 9–12 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C15H12O7) with accurate mass matching .

- Infrared (IR) Spectroscopy: Validates hydroxyl (-OH) and carbonyl (C=O) groups via peaks at 3200–3600 cm<sup>-1</sup> and 1650–1750 cm<sup>-1</sup>, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.